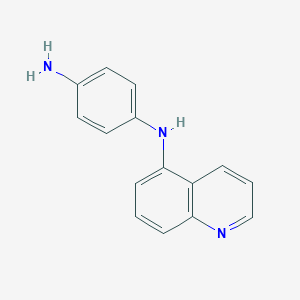
n1-(quinolin-5-yl)benzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(quinolin-5-yl)benzene-1,4-diamine is an organic compound with the molecular formula C15H13N3 This compound is known for its unique structure, which combines a quinoline ring with a benzene-1,4-diamine moiety
作用机制
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antimalarial effects .
Mode of Action
Quinoline derivatives are known to interact with their targets in a multifactorial manner, including the ability to target lipids, inhibit the formation of haemozoin, and generate reactive oxygen species .
Biochemical Pathways
Quinoline derivatives have been reported to influence various biochemical pathways, including those involved in inflammation and oxidative stress .
Result of Action
In vivo studies of quinoline derivatives have shown a significant decrease in levels of oxidants such as malondialdehyde (MDA), nitric oxide (NO), advanced oxidation protein product (AOPP), matrix metalloproteinase 9/Gelatinase B (MMP-9), and levels of inflammatory mediators including interleukin 1-beta (IL-1β), nuclear factor kappa-B (NF-κB) in both lung and liver tissues . These results suggest that quinoline derivatives may have potent anti-inflammatory and antioxidant effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(quinolin-5-yl)benzene-1,4-diamine typically involves the condensation of quinoline derivatives with benzene-1,4-diamine. One common method includes the reaction of quinoline-5-carboxaldehyde with benzene-1,4-diamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
N1-(quinolin-5-yl)benzene-1,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-5-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted benzene-1,4-diamine derivatives .
科学研究应用
N1-(quinolin-5-yl)benzene-1,4-diamine has several applications in scientific research:
相似化合物的比较
Similar Compounds
N1-(quinolin-2-yl)benzene-1,4-diamine: This compound has a similar structure but with the quinoline ring attached at the 2-position instead of the 5-position.
N1-(quinolin-8-yl)benzene-1,4-diamine: Another similar compound with the quinoline ring attached at the 8-position.
N1,N1-diethyl-N4-(quinolin-2-ylmethylene)benzene-1,4-diamine: This compound features additional ethyl groups on the amino nitrogen atoms.
Uniqueness
N1-(quinolin-5-yl)benzene-1,4-diamine is unique due to its specific attachment of the quinoline ring at the 5-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and participates in chemical reactions .
属性
IUPAC Name |
4-N-quinolin-5-ylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-11-6-8-12(9-7-11)18-15-5-1-4-14-13(15)3-2-10-17-14/h1-10,18H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVHTUSIPAQTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-oxo-1,3-oxazolidin-3-yl)-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2960530.png)
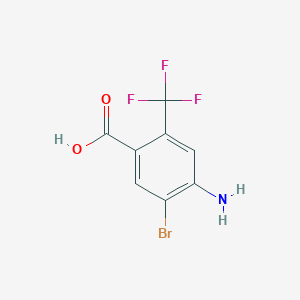
![4-(benzenesulfonyl)-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine](/img/structure/B2960536.png)
![ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B2960537.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2960538.png)
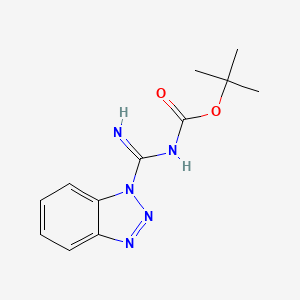
![(3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one](/img/structure/B2960540.png)
![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2960541.png)
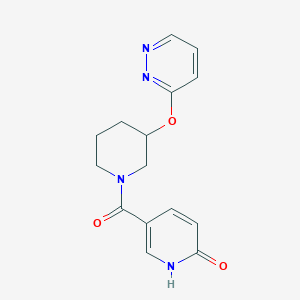
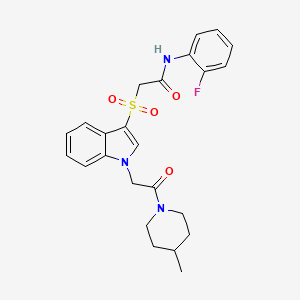
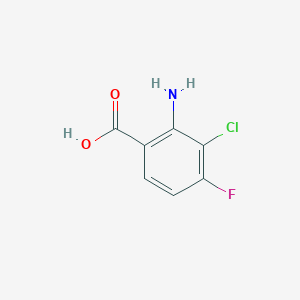
![N-(3-fluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2960548.png)
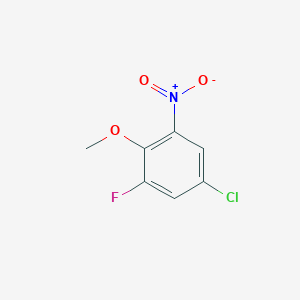
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2960552.png)
